![molecular formula C22H21N5O2 B2545217 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899967-60-3](/img/structure/B2545217.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused heterocyclic core characteristic of pyrazolo[3,4-d]pyrimidines. Its molecular formula is C20H22N4O with a molecular weight of 350.42 g/mol. The structure includes a 3,4-dimethylphenyl group at the 1-position and a phenylpropanamide group at the 3-position.
Property | Value |
---|---|
Molecular Formula | C20H22N4O |
Molecular Weight | 350.42 g/mol |
CAS Number | 899738-27-3 |
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit mTORC1 signaling pathways, leading to reduced cell proliferation in various cancer cell lines such as MIA PaCa-2 cells. The specific compound under review may share similar mechanisms due to its structural features that facilitate interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Pyrazolo[3,4-d]pyrimidines have been linked to the modulation of inflammatory pathways, particularly through the activation of Nrf2 and AMPK signaling pathways. These pathways are crucial for cellular responses to oxidative stress and inflammation, suggesting that this compound could be beneficial in treating neurodegenerative diseases characterized by inflammation .
Antimicrobial Activity
While specific data on the antimicrobial effects of this compound is limited, related pyrazole derivatives have demonstrated significant activity against various pathogens. For example, similar compounds have shown efficacy against phytopathogenic fungi and bacteria by disrupting cell membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely related to their structural components. Modifications in substituents can significantly alter their pharmacological profiles:
Compound Name | Biological Activity |
---|---|
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Anticancer activity |
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Antimicrobial properties |
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Potential anti-inflammatory effects |
Case Studies and Research Findings
Case Study 1: Antiproliferative Activity
A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited submicromolar antiproliferative activity in pancreatic cancer cells. The mechanism involved the reduction of mTORC1 activity and modulation of autophagy processes .
Case Study 2: Neuroprotective Effects
Another research article discussed the neuroprotective effects of a closely related compound that activated protective signaling pathways against oxidative stress in models of Parkinson's disease . This suggests that similar compounds may offer therapeutic benefits for neurodegenerative conditions.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The amide moiety and pyrazolo[3,4-d]pyrimidine core are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at elevated temperatures (80–100°C) cleaves the amide bond, yielding 3-phenylpropanoic acid and the corresponding amine derivative. The pyrimidine ring may remain intact under mild conditions . -
Basic Hydrolysis :
NaOH or KOH in aqueous ethanol promotes saponification of the amide group, forming a carboxylate salt and releasing the amine intermediate.
Key Conditions :
Reaction Type | Reagents | Temperature | Products |
---|---|---|---|
Acidic hydrolysis | 6M HCl | 80°C | 3-phenylpropanoic acid + 5-amino-pyrazolo[3,4-d]pyrimidine |
Basic hydrolysis | 2M NaOH | Reflux | Sodium 3-phenylpropanoate + 5-amino-pyrazolo[3,4-d]pyrimidine |
Substitution Reactions
Electrophilic substitution occurs at electron-deficient positions of the pyrimidine ring. The 4-oxo group and N-aryl substituents direct reactivity:
-
Chlorination :
Phosphorus oxychloride (POCl<sub>3</sub>) replaces the 4-oxo group with chlorine at 100–120°C, forming 4-chloro derivatives . -
Amination :
Reaction with ammonia or primary amines (e.g., aniline) in THF substitutes chlorine or other leaving groups, generating secondary or tertiary amines .
Example :
4-oxo derivative+POCl3110∘C4-chloro derivative+H3PO4
Oxidation and Reduction
-
Oxidation :
The pyrazole ring undergoes oxidation with KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media, forming pyrazolo[3,4-d]pyrimidine N-oxides or hydroxylated products . -
Reduction :
Sodium borohydride (NaBH<sub>4</sub>) or catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the 4-oxo group to a hydroxyl group, enhancing solubility .
Key Pathways :
Process | Reagents | Outcome |
---|---|---|
Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | N-oxide formation |
Reduction | H<sub>2</sub>/Pd-C | 4-hydroxy derivative |
Cyclization and Functionalization
The compound serves as a precursor for synthesizing fused heterocycles:
-
Vilsmeier–Haack Reaction :
Formylation using DMF/POCl<sub>3</sub> introduces formyl groups at reactive positions, enabling subsequent cyclization with amines or hydrazines . -
Suzuki Coupling :
Palladium-catalyzed cross-coupling with aryl boronic acids functionalizes the phenylpropanamide chain, diversifying bioactivity .
Stability and Degradation
-
Photodegradation : UV exposure in solution leads to cleavage of the pyrazolo-pyrimidine core, forming quinazoline derivatives.
-
Thermal Stability : Decomposes above 250°C, releasing CO<sub>2</sub> and NH<sub>3</sub> .
Research Findings
-
Catalytic Hydrogenation : Pd-C mediated reduction of the 4-oxo group achieves >90% yield under mild H<sub>2</sub> pressure .
-
Chlorination Efficiency : POCl<sub>3</sub> at 110°C converts >85% of the starting material to 4-chloro derivatives .
-
Hydrolysis Kinetics : Acidic hydrolysis proceeds 2.5x faster than basic hydrolysis due to protonation of the amide nitrogen.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of intermediates (e.g., pyrazolo[3,4-d]pyrimidin-4-amine derivatives) with alkyl/aryl halides or benzoyl chlorides in solvents like dry acetonitrile or dichloromethane .
- Step 2 : Purification via recrystallization (e.g., acetonitrile or isopropyl alcohol) to isolate products .
- Key Reaction Conditions :
Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|
Alkyl halides | Dry acetonitrile | Reflux | 60-75% |
Aryl isocyanates | Dichloromethane | RT | 70-85% |
Substituted benzoyl chlorides | Dry benzene | Reflux | 65-80% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrimidinone rings) .
- 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2-8.1 ppm and methyl groups at δ 2.3-2.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (Advanced): Resolves ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can regioselectivity be controlled in N-substitution reactions to avoid competing O-substitution pathways?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) favor N-alkylation over O-alkylation due to enhanced nucleophilicity at nitrogen sites .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency and selectivity .
- Chromatographic Validation : Confirm product identity via LC-MS or TLC to rule out mixed substitution .
Q. How to resolve contradictions in spectral data during structural confirmation?
- Methodological Answer :
- 2D NMR Techniques (e.g., COSY, NOESY): Differentiate between overlapping proton signals in complex aromatic systems .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in studies of related pyrimidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. What strategies are effective for designing biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs like pyrazolo[3,4-d]pyrimidin-4-amine derivatives with reported anti-inflammatory activity .
- Assay Design :
- In Vitro Enzyme Inhibition : Use fluorogenic substrates or ADP-Glo™ assays for kinase profiling .
- Cell-Based Assays : Evaluate cytotoxicity and IC50 values in disease-relevant cell lines (e.g., cancer or inflammation models) .
- SAR Studies : Modify substituents (e.g., 3,4-dimethylphenyl or propanamide groups) to correlate structure with activity .
Q. How to address yield discrepancies during scale-up synthesis?
- Methodological Answer :
- Process Optimization :
Parameter | Lab-Scale (mg) | Pilot-Scale (g) | Adjustments |
---|---|---|---|
Reaction Time | 6-8 hrs | 12-24 hrs | Extended stirring |
Solvent Volume | 10 mL | 100 mL | Maintain concentration |
Purification | Recrystallization | Column Chromatography | Gradient elution systems |
Q. Theoretical and Methodological Frameworks
Q. How to integrate findings into existing models of pyrazolo[3,4-d]pyrimidine bioactivity?
- Methodological Answer :
- Literature Meta-Analysis : Cross-reference results with published SAR studies on pyrimidine-based kinase inhibitors .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR or JAK2) .
- Pathway Analysis : Map compound effects onto signaling networks (e.g., NF-κB or MAPK) using tools like KEGG .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on the anti-inflammatory efficacy of pyrazolo[3,4-d]pyrimidines?
- Methodological Answer :
- Standardized Assays : Compare studies using identical cell lines (e.g., RAW 264.7 macrophages) and readouts (e.g., IL-6 suppression) .
- Batch Variability Testing : Verify compound purity (>95% via HPLC) and stability under assay conditions .
- Meta-Statistical Tools : Apply funnel plots or sensitivity analysis to identify outliers in published data .
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-10-18(12-16(15)2)27-21-19(13-24-27)22(29)26(14-23-21)25-20(28)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNOUYHGGWJEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.